tunicamycin V

描述

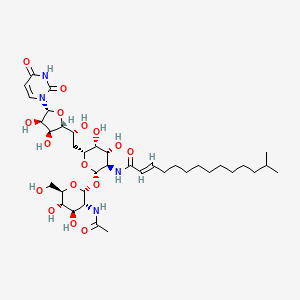

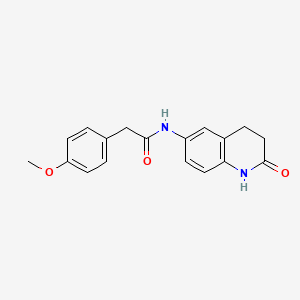

Tunicamycin V is a natural product derived from a fungal source . It is a nucleoside antibiotic that shows antibacterial, antiviral, and antitumor activities . The structure of tunicamycin is highly unusual, containing an 11-carbon dialdose sugar and an α, β -1″,11′-glycosidic linkage .

Synthesis Analysis

The synthesis of Tunicamycin V was performed by Andrew G. Myers in 1993 . The synthesis strategy was based on the initial construction of tunicamycinyluracil, which plays a significant role in the observed biological activity . Key steps in the synthesis include the Mukaiyama aldol reaction, furan oxidation to construct the eleven-carbon enyne skeleton, cyanate ester [3,3]σ rearrangement, and highly selective alginate glycosylation . A Büchner–Curtius–Schlotterbeck-type reaction enabled the total synthesis of tunicamycin V, a nonselective phosphotransferase inhibitor, in just 15 steps from D-galactal in 21% overall yield .Molecular Structure Analysis

The tunicamycin structure is highly unusual, and contains an 11-carbon dialdose sugar and an α, β -1″,11′-glycosidic linkage . Tunicamycins have a unique structure comprising an undecodialdose core, referred to as tunicamine, decorated with uracil, D-N-acetylglucosamine (GlcNAc) which attached to the core by a 1,1-β,α-trehalose-type glycosidic bond, and an amide-linked fatty acid .Chemical Reactions Analysis

Tunicamycin is used in enzymatic reactions and is added at concentrations ranging from 0 to 200 μM. Reactions are stopped by heating after 120 minutes .Physical And Chemical Properties Analysis

Pure tunicamycin V is obtained as a white crystalline powder. It is soluble in alkaline water, pyridine, and hot methanol .科学研究应用

蛋白质糖基化的抑制

Tunicamycin V,tunicamycin 的同源物,因其抑制蛋白质糖基化的能力而著称。该过程涉及将糖附着到蛋白质上,而 tunicamycin 通过阻断 N-乙酰氨基葡萄糖脂中间体的形成来进行干扰。这一作用对于 tunicamycin 的生物活性至关重要,包括其对糖蛋白合成的影响 (Mahoney & Duksin, 1979)。

糖蛋白生物合成中的作用

Tunicamycin V 通过选择性地干扰糖蛋白生物合成过程来影响其合成。据观察,它可以抑制病毒膜糖蛋白,表明其在研究糖蛋白形成及其在抗病毒研究中的潜在应用方面具有重要作用 (Lehle & Tanner, 1976)。

Tunicamycin 的生物合成

了解 tunicamycin 的生物合成对于探索其应用至关重要。鉴定 tunicamycin 生物合成基因可以深入了解其生产以及用于研究和治疗目的的潜在修饰 (Wyszyński 等人,2010)。

对糖蛋白分泌的特殊影响

研究表明,tunicamycin V 通过抑制糖基化,可以影响浆细胞中特定糖蛋白(如 IgA 和 IgE)的分泌。这种选择性抑制有助于理解这些糖蛋白的分泌机制及其在各种生物过程中的作用 (Hickman 等人,1977)。

抑制酵母糖蛋白合成

Tunicamycin V 的作用延伸至酵母糖蛋白合成,抑制酵母中外部糖蛋白的形成。这说明了它在研究超越哺乳动物细胞的糖蛋白合成中的更广泛应用 (Kuo & Lampen, 1974)。

脂肪细胞中胰岛素受体的耗竭

在脂肪细胞中,tunicamycin V 介导胰岛素受体的耗竭。这对于理解胰岛素受体动力学非常重要,并且可能对糖尿病研究产生影响 (Rosen 等人,1979)。

Tunicamycin V 的全合成

Tunicamycin V 的全合成已经实现,为创造该化合物的变体提供了途径。这一进展对于进一步研究其生物活性和潜在治疗应用至关重要 (Yamamoto 等人,2018)。

作用机制

Tunicamycin inhibits the UDP-HexNAc: polyprenol-P HexNAc-1-P family of enzymes. In eukaryotes, this includes the enzyme GlcNAc phosphotransferase (GPT), which catalyzes the transfer of N-acetylglucosamine-1-phosphate from UDP-N-acetylglucosamine to dolichol phosphate in the first step of glycoprotein synthesis. Tunicamycin blocks N-linked glycosylation (N-glycans) resulting in cell cycle arrest at the G1 phase in human cells .

属性

IUPAC Name |

(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradec-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H62N4O16/c1-19(2)13-11-9-7-5-4-6-8-10-12-14-24(46)40-27-31(51)28(48)22(55-37(27)58-36-26(39-20(3)44)30(50)29(49)23(18-43)56-36)17-21(45)34-32(52)33(53)35(57-34)42-16-15-25(47)41-38(42)54/h12,14-16,19,21-23,26-37,43,45,48-53H,4-11,13,17-18H2,1-3H3,(H,39,44)(H,40,46)(H,41,47,54)/b14-12+/t21-,22-,23-,26-,27-,28+,29-,30-,31-,32+,33-,34-,35-,36-,37+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYZYGMYMLNUHJ-DIRMKAHISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCCCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)C[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H62N4O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017533 | |

| Record name | Tunicamycin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

830.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66054-36-2, 73942-09-3 | |

| Record name | Tunicamycin V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066054362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tunicamycin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TUNICAMYCIN V | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17RV2Q5O9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea](/img/structure/B2550013.png)

![Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate](/img/structure/B2550019.png)

![3,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2550026.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2550027.png)

![1-(2-Nitrophenyl)-3-[6-[(2-nitrophenyl)carbamoylamino]hexyl]urea](/img/structure/B2550031.png)

![{5-[(2,2-Dimethylpropoxy)sulfonyl]pyridin-3-yl}boronic acid](/img/structure/B2550032.png)

![3-[(2-Bromobenzyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2550033.png)